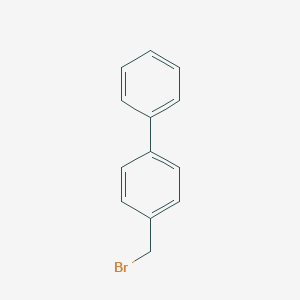

4-Bromomethylbiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86143. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQLUIZFUXNFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292866 | |

| Record name | 4-Bromomethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-29-5 | |

| Record name | 2567-29-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromomethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 4-(bromomethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromomethylbiphenyl: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromomethylbiphenyl, a key bifunctional organic compound. It details the chemical and physical properties, molecular structure, and spectroscopic profile of this versatile molecule. This guide also outlines detailed experimental protocols for its synthesis and purification, as well as its significant applications in pharmaceutical drug development and polymer chemistry. The information is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical Properties and Structure

This compound, also known as 4-(bromomethyl)-1,1'-biphenyl, is a solid organic compound that serves as a crucial building block in various chemical syntheses. Its bifunctional nature, possessing both a reactive bromomethyl group and a stable biphenyl scaffold, makes it a valuable intermediate.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁Br | [1][2] |

| Molecular Weight | 247.13 g/mol | [1][2] |

| Appearance | White to pale yellow or beige powder | [1][3] |

| Melting Point | 83-86 °C | [3][4] |

| Boiling Point | 140 °C at 10 mmHg | [4] |

| Solubility | Soluble in chloroform and methanol. | [4] |

| CAS Number | 2567-29-5 | [1][2] |

Chemical Structure

The structure of this compound consists of a biphenyl backbone with a bromomethyl substituent at the 4-position of one of the phenyl rings.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are detailed below.

| Technique | Data |

| ¹H NMR | δ (ppm) in CDCl₃: 7.60-7.30 (m, 9H, aromatic protons), 4.55 (s, 2H, -CH₂Br) |

| ¹³C NMR | Expected peaks around 141, 140, 130, 129, 128, 127 ppm for aromatic carbons and around 33 ppm for the -CH₂Br carbon. |

| FTIR (KBr pellet) | Characteristic peaks expected for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C stretching of the aromatic rings (~1600-1450 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak with a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in approximately 1:1 ratio) at m/z 246 and 248. A major fragment corresponding to the loss of Br (m/z 167, [C₁₃H₁₁]⁺). |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the radical bromination of 4-methylbiphenyl using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Materials:

-

4-Methylbiphenyl

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbiphenyl in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white to pale yellow solid.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software, referencing the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

FTIR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

-

Acquire the spectrum using Electron Ionization (EI) at 70 eV.

Applications in Drug Development and Polymer Chemistry

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and polymers due to its ability to introduce the biphenylmethyl moiety.

Synthesis of Angiotensin II Receptor Antagonists (Sartans)

This compound and its derivatives are key precursors in the synthesis of a class of antihypertensive drugs known as sartans, such as Losartan.[5] The biphenyl scaffold is crucial for the antagonist's interaction with the AT1 receptor.[6] The synthesis of Losartan often involves the alkylation of an imidazole derivative with a cyanobiphenyl compound derived from this compound.[1][6][7]

Initiator for Atom Transfer Radical Polymerization (ATRP)

The bromomethyl group in this compound can act as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[2] This allows for the synthesis of well-defined polymers with a biphenyl end-group, which can impart specific properties to the resulting material. For instance, it can be used to initiate the polymerization of monomers like styrene to produce polystyrene with a biphenyl terminus.

Experimental Protocol for ATRP of Styrene:

-

To a Schlenk flask, add the copper(I) bromide (CuBr) catalyst and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).

-

Seal the flask, and deoxygenate by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

Add the degassed monomer (styrene) and solvent (e.g., anisole) via syringe.

-

Add the initiator, this compound, to the reaction mixture via syringe.

-

Place the flask in a preheated oil bath to start the polymerization.

-

Monitor the polymerization by taking samples at timed intervals and analyzing the monomer conversion by GC and the polymer molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

-

Terminate the polymerization by cooling the flask and exposing the contents to air.

-

Purify the polymer by dissolving it in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitating it in a non-solvent (e.g., methanol).

Safety and Handling

This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity, make it an essential building block for the synthesis of important pharmaceutical compounds, most notably angiotensin II receptor antagonists. Furthermore, its utility as an initiator in controlled radical polymerization techniques like ATRP opens avenues for the creation of advanced polymeric materials with specific functionalities. This guide provides the foundational knowledge and detailed protocols necessary for the effective and safe utilization of this compound in a research and development setting.

References

- 1. An Improved Process For Preparing Losartan Potassium [quickcompany.in]

- 2. Preparation of Branched Polystyrene Using Atom Transfer Radical Polymerization Techniques and Protection-Deprotection Chemistry -Macromolecular Research | 학회 [koreascience.kr]

- 3. benchchem.com [benchchem.com]

- 4. FTIR [terpconnect.umd.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]

- 7. KR20080039333A - Method of manufacturing Losartan - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromomethylbiphenyl for Researchers and Drug Development Professionals

An authoritative overview of 4-Bromomethylbiphenyl, detailing its chemical properties, synthesis, and significant applications in medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with essential data, experimental methodologies, and contextual biological pathways.

Core Compound Data: this compound

This compound is a substituted aromatic hydrocarbon belonging to the biphenyl class of compounds. It serves as a critical intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry as a precursor to the sartan class of antihypertensive drugs. Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution and coupling reactions.

| Property | Value | Citation(s) |

| CAS Number | 2567-29-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₁Br | [1][2][3] |

| Molecular Weight | 247.13 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Synonyms | 4-(Bromomethyl)-1,1'-biphenyl, 4-Phenylbenzyl bromide, 1-(bromomethyl)-4-phenylbenzene | [1][2] |

Applications in Drug Discovery and Development

The primary application of this compound in drug development is as a key building block for the synthesis of Angiotensin II receptor blockers (ARBs), commonly known as sartans. These drugs are pivotal in the management of hypertension, heart failure, and diabetic nephropathy. The biphenyl scaffold of this compound is a core structural motif of these drugs, and the bromomethyl group provides a reactive handle for constructing the final active pharmaceutical ingredient.

The Angiotensin II Receptor Signaling Pathway

Sartan drugs, synthesized from this compound derivatives, exert their therapeutic effect by blocking the Angiotensin II Type 1 (AT₁) receptor. This prevents the binding of angiotensin II, a potent vasoconstrictor, thereby inhibiting its downstream signaling cascade that leads to increased blood pressure and other pathophysiological effects. Understanding this pathway is crucial for drug development professionals working with sartan-class drugs.

Angiotensin II binding to the AT₁ receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This includes the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in vascular smooth muscle contraction, aldosterone secretion, and cellular growth and proliferation. ARBs competitively inhibit the initial step of this cascade.[4][5][6][7][8][9]

References

- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. ahajournals.org [ahajournals.org]

- 6. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 7. bhf.org.uk [bhf.org.uk]

- 8. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 9. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of 4-Bromomethylbiphenyl from 4-Methylbiphenyl

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-methylbiphenyl. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably angiotensin II receptor blockers (ARBs) like Losartan and Valsartan.[1] This document details the prevalent synthetic routes, focusing on the free-radical bromination of the benzylic methyl group of 4-methylbiphenyl. It includes a detailed examination of the reaction mechanism, a summary of various experimental protocols with quantitative data, and a step-by-step experimental guide. The information is intended to provide researchers and professionals in drug development and organic synthesis with the necessary knowledge for the efficient and safe production of this key building block.

Introduction

Biphenyl derivatives are significant structural motifs in medicinal chemistry and materials science.[2] Specifically, this compound serves as a crucial precursor for introducing the biphenylmethyl group in the synthesis of sartan-class antihypertensive drugs.[1][3] The most common and industrially scalable method for its preparation is the selective side-chain bromination of 4-methylbiphenyl. This reaction, typically a free-radical substitution, offers a direct and efficient pathway to the desired product.

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator or light, is a classic and widely used method for benzylic and allylic bromination.[4][5][6] This method is favored because NBS provides a low, constant concentration of elemental bromine, which promotes the desired radical substitution over competing electrophilic addition to the aromatic rings.[1][6]

Reaction Mechanism: Free-Radical Bromination

The bromination of the benzylic methyl group of 4-methylbiphenyl with N-bromosuccinimide proceeds through a free-radical chain mechanism. This process is typically initiated by heat or light, often with the addition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1]

The mechanism involves three key stages:

-

Initiation: The radical initiator (In-In) decomposes upon heating to form two radicals (2 In•). This radical then abstracts a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).

-

Propagation: This is a two-step cycle.

-

A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 4-methylbiphenyl, forming a stable, resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

The benzylic radical reacts with a molecule of bromine (Br₂), which is generated in low concentration from the reaction of HBr with NBS, to yield the product, this compound, and a new bromine radical (Br•), which continues the chain.

-

-

Termination: The reaction is terminated when any two radicals combine to form a stable, non-radical species.

Comparative Analysis of Synthetic Protocols

The synthesis of this compound can be achieved under various conditions. The choice of brominating agent, radical initiator, solvent, and reaction temperature significantly impacts yield and purity. The following table summarizes quantitative data from several reported methods.

| Starting Material | Brominating Agent (Equivalents) | Initiator/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 4-Methylbiphenyl-2'-carboxylic acid tert-butyl ester | NBS (1.05 eq) | AIBN (0.001 eq) | Methyl Acetate | 60-65 | ~2-3 | 85 | - | [7][8] |

| 4-Methylbiphenyl-2'-carboxylic acid | NBS (1.1 eq) | AIBN (0.007 eq) | Methyl Acetate | 60-65 | ~2-3 | 82.5 | - | [7][8] |

| 4'-Methyl-2-cyanobiphenyl | Dibromohydantoin (0.8 eq) | Sunlight | Dichloromethane | 10-20 | 2 | 85 | >98 | [9][10] |

| 4'-Methyl-2-cyanobiphenyl | Dibromohydantoin (1.0 eq) | Light | Dichloromethane / Water | 0-10 | 3 | - | 91.2 | [3][9] |

| 4-(2-formylphenyl)toluene | NBS (0.99 eq) | Benzoyl Peroxide (0.08 eq) | Dichloromethane | Reflux | 5 | - | - | [11] |

| 4'-Methyl-2-cyanobiphenyl | Sodium Bromide (0.67 eq) / Sodium Bromate (0.33 eq) | HCl (aq) | Ethyl Acetate / Water | 35-45 | 7 | 85 | - | [12] |

Detailed Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound derivatives, adapted from literature procedures involving NBS and a chemical initiator.[1][7][8]

Materials:

-

4-Methylbiphenyl derivative (e.g., 4'-methyl-2-cyanobiphenyl) (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.01 - 0.1 eq)

-

Solvent (e.g., Methyl Acetate, Ethyl Acetate, Dichloromethane, or Carbon Tetrachloride)

-

Washing solutions (e.g., aqueous sodium bicarbonate, water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add the 4-methylbiphenyl derivative and the chosen solvent. Stir the mixture until the starting material is fully dissolved.

-

Addition of Reagents: Add N-bromosuccinimide and the radical initiator (AIBN or BPO) to the solution.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80°C, depending on the solvent) and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material spot. The reaction mixture often turns from a slurry to a clear, colorless, or pale-yellow solution as the solid NBS is consumed.[7][8]

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a chlorinated solvent was used, wash the organic phase sequentially with an aqueous solution of sodium bicarbonate (to quench any remaining acid) and water. If an ester solvent was used, a portion of the solvent may be distilled off, and the product precipitated by adding an anti-solvent like isopropanol and water.[7][8]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

-

Purification:

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is illustrated below.

Safety Considerations

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It can decompose over time, releasing bromine, and should be stored in a refrigerator.[5]

-

Solvents: Many solvents used in this synthesis (e.g., dichloromethane, carbon tetrachloride) are volatile and may be toxic or carcinogenic.[8] Operations should be conducted in a fume hood.

-

Radical Initiators: AIBN and BPO can decompose violently if heated improperly. They should be stored and handled according to safety guidelines.

-

Exothermic Reaction: Reactions involving NBS can be exothermic. Caution should be exercised, especially during scale-up, to ensure proper temperature control.[5]

Conclusion

The synthesis of this compound from 4-methylbiphenyl is a well-established and crucial transformation in the pharmaceutical industry. The free-radical bromination using N-bromosuccinimide and a radical initiator remains the most practical and widely adopted method due to its selectivity, efficiency, and scalability. By carefully selecting solvents, initiators, and reaction conditions, high yields and purities of the target compound can be achieved. This guide provides a solid foundation for researchers and chemists to perform this synthesis effectively and safely.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents [patents.google.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. MXPA01010352A - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position. - Google Patents [patents.google.com]

- 8. EP1210322B1 - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position - Google Patents [patents.google.com]

- 9. CN101648839B - Green synthesis method of bromomethyl biphenyl compound - Google Patents [patents.google.com]

- 10. Green synthesis method of bromomethylbiphenyl compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google Patents [patents.google.com]

- 12. Low-cost preparation method of 4'-bromomethyl -2- cyanobiphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 13. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 4-Bromomethylbiphenyl: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromomethylbiphenyl (CAS No. 2567-29-5), a key intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Introduction

This compound is a biphenyl derivative containing a bromomethyl group, making it a valuable reagent for the introduction of the 4-phenylbenzyl moiety in various chemical transformations. Accurate and detailed spectroscopic data are crucial for its identification, quality control, and for monitoring its reactions in synthetic processes. This guide presents a consolidated resource of its ¹H NMR, ¹³C NMR, IR, and MS data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.58 - 7.54 | m | Aromatic Protons |

| 7.46 - 7.43 | m | Aromatic Protons |

| 7.35 | m | Aromatic Protons |

| 4.53 | s | -CH₂Br |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 141.0 | Aromatic C (quaternary) |

| 140.2 | Aromatic C (quaternary) |

| 137.2 | Aromatic C (quaternary) |

| 129.6 | Aromatic CH |

| 128.8 | Aromatic CH |

| 127.5 | Aromatic CH |

| 127.2 | Aromatic CH |

| 33.5 | -CH₂Br |

Solvent: CDCl₃. Data referenced from J. Org. Chem. 1976, 41, 760-766.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3030 | Aromatic C-H Stretch | Medium |

| ~1600, ~1485 | Aromatic C=C Stretch | Medium |

| ~1210 | C-Br Stretch | Strong |

| ~840 | p-Substituted Benzene C-H Bend | Strong |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass-to-charge ratios (m/z) for this compound are listed below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 248 | 5.4 | [M+2]⁺ (with ⁸¹Br) |

| 246 | 5.6 | [M]⁺ (with ⁷⁹Br) |

| 167 | 100.0 | [M-Br]⁺ (Base Peak) |

| 165 | 17.9 | [M-Br-H₂]⁺ |

| 152 | 6.3 | [C₁₂H₈]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters for a one-dimensional proton experiment are used.

¹³C NMR Acquisition: The spectrum is acquired using a standard one-dimensional carbon experiment with proton decoupling. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[2][3][4][5]

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp of 15 °C/min to 280 °C, and held for 5 minutes.

-

Carrier Gas: Helium.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Source Temperature: 230 °C.

-

Mass Range: m/z 50-300.

Workflow and Data Analysis

The general workflow for obtaining and analyzing the spectroscopic data of this compound is illustrated in the following diagram.

This comprehensive guide serves as a valuable resource for the characterization and utilization of this compound in various scientific and industrial applications.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. azom.com [azom.com]

- 3. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 6. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 4-Bromomethylbiphenyl in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethylbiphenyl is a key bifunctional building block in organic synthesis, widely utilized in the pharmaceutical and materials science industries. Its utility in introducing the 4-methylbiphenyl moiety makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction design, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its determination, and a logical workflow for solubility assessment.

Core Data: Solubility of this compound

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative solubility information has been compiled from various sources. The following table summarizes the known solubility characteristics of this compound in common organic solvents at ambient temperature.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility | Citation(s) |

| Toluene | C₇H₈ | 2.4 | Soluble | [1][2] |

| Chloroform | CHCl₃ | 4.8 | Soluble | [3][4] |

| Methanol | CH₃OH | 33.0 | Soluble | [3][4] |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble (inferred) | [5] |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Soluble (inferred) | [5] |

| Acetonitrile | CH₃CN | 37.5 | Slightly Soluble (inferred) | [5][6] |

| Water | H₂O | 80.1 | Insoluble | [1][2] |

Note: Inferred solubility is based on data for the structurally similar compound 4'-bromomethyl-2-cyanobiphenyl.

Experimental Protocol: Determination of a Saturated Solution by the Gravimetric Method

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound. This method is adapted from standard laboratory procedures for solubility measurement.[7][8]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., THF, DMF, DMSO, acetonitrile, methanol, ethanol, acetone, toluene)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

Beakers

-

Spatula

Procedure:

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed beaker or volumetric flask to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the beaker or flask containing the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, weigh the beaker or flask containing the solid residue of this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), based on the initial volume of the saturated solution and the calculated mass of the solute.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the solubility of an organic compound.

Caption: Workflow for Solubility Determination.

Conclusion

References

- 1. 4-(Bromomethyl)biphenyl, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 4-(Bromomethyl)biphenyl, 96% | Fisher Scientific [fishersci.ca]

- 3. This compound CAS#: 2567-29-5 [m.chemicalbook.com]

- 4. This compound | 2567-29-5 [chemicalbook.com]

- 5. sfdchem.com [sfdchem.com]

- 6. atompharma.co.in [atompharma.co.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

4-Bromomethylbiphenyl: A Pivotal Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Bromomethylbiphenyl and its derivatives have emerged as indispensable building blocks in medicinal chemistry, most notably in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely known as "sartans".[1][2] These antihypertensive agents are crucial in the management of hypertension and related cardiovascular diseases. The biphenyl scaffold of this building block is a key structural motif that mimics the physiological ligand, angiotensin II, allowing for potent and selective antagonism of its receptor. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of prominent sartan drugs, complete with detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and relevant signaling pathways.

The Role of this compound in Angiotensin II Receptor Antagonism

The primary therapeutic application of molecules derived from this compound is the antagonism of the angiotensin II receptor type 1 (AT1). Angiotensin II, a potent vasoconstrictor, plays a key role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. By blocking the AT1 receptor, sartans prevent the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Below is a diagram illustrating the signaling pathway of the angiotensin II receptor and the mechanism of action of sartans.

Caption: Angiotensin II signaling pathway and the inhibitory action of sartans.

Application in the Synthesis of Sartans

This compound derivatives, particularly 4'-bromomethyl-2-cyanobiphenyl (often abbreviated as Br-OTBN), are key intermediates in the synthesis of several blockbuster sartan drugs.[1][2] The reactive bromomethyl group allows for the alkylation of various heterocyclic moieties, which are characteristic of different sartan molecules.

Synthesis of Losartan

Losartan is a widely prescribed ARB, and its synthesis prominently features the use of a this compound derivative. A common synthetic route involves the alkylation of 2-butyl-4-chloro-5-formylimidazole with 4'-bromomethyl-2-cyanobiphenyl.

References

An In-depth Technical Guide to the Physical and Chemical Hazards of 4-Bromomethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical hazards associated with 4-Bromomethylbiphenyl. The information is intended to support safe handling, storage, and use of this compound in a laboratory setting. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols, where available, and hazard mitigation workflows are also provided.

Chemical and Physical Properties

This compound, also known as 4-phenylbenzyl bromide, is a solid organic compound. Its key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C13H11Br | [1][2] |

| Molecular Weight | 247.13 g/mol | [1][2] |

| Appearance | Light yellow powder/solid | [3] |

| Melting Point | 83 - 86 °C (181.4 - 186.8 °F) | [3] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Solubility | No information available | [3] |

| Stability | Stable under normal conditions | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1 | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |

Signal Word: Danger[3]

Primary Hazards: Corrosive, Irritant[1]

Toxicological Information

The primary toxicological hazards of this compound are its corrosive and irritant effects on the skin, eyes, and respiratory system. Ingestion is also harmful.

Routes of Exposure and Symptoms:

-

Inhalation: May cause respiratory irritation.[3]

-

Skin Contact: Causes severe skin burns.[3] Skin inflammation may be characterized by itching, scaling, reddening, or blistering.[4]

-

Eye Contact: Causes serious eye damage.[1][3] Inflammation of the eye is characterized by redness, watering, and itching.[4]

-

Ingestion: Harmful if swallowed.[3] Ingestion can cause severe swelling and damage to the delicate tissues of the mouth and throat, with a danger of perforation.[3]

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 401)

-

Objective: To determine the acute oral toxicity (LD50) of this compound.

-

Test Animals: Typically, rats or mice are used. A group of animals is used for each dose level.

-

Procedure: a. Animals are fasted prior to dosing.[5] b. The test substance is administered in a single dose by gavage. c. Animals are observed for signs of toxicity and mortality over a period of 14 days.[5] d. Body weight is recorded at the beginning and end of the study.[5] e. A gross necropsy is performed on all animals at the end of the observation period.[5]

-

Data Analysis: The LD50 value is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

Dermal Irritation (Based on OECD Guideline 404)

-

Objective: To assess the potential of this compound to cause skin irritation.

-

Test Animals: Albino rabbits are typically used.[5]

-

Procedure: a. A small area of the animal's fur is clipped. b. A measured amount of the test substance is applied to the clipped skin and covered with a gauze patch.[5] c. After a set exposure period (e.g., 4 hours), the patch is removed, and the skin is cleaned.[5] d. The application site is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[5]

-

Data Analysis: The severity of the skin reactions is scored and used to classify the substance's irritation potential.

Eye Irritation (Based on OECD Guideline 405)

-

Objective: To determine the potential of this compound to cause eye irritation or damage.

-

Test Animals: Albino rabbits are commonly used.[5]

-

Procedure: a. A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[5] b. The eyelids are held together for a short period to prevent loss of the substance.[5] c. The eye is observed for signs of irritation, such as redness, swelling, and discharge, at various time points after application.

-

Data Analysis: The severity and reversibility of the eye lesions are scored to classify the substance's irritation potential.

Handling, Storage, and Emergency Procedures

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict safety precautions must be followed.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are readily available.[4]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or EU EN166 standards.[4][6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, long pants, and closed-toe shoes.[5][6]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator (e.g., N95 dust mask).[5][6]

-

The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3][6]

-

Store in a corrosives area.[3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3]

-

Containment and Cleaning:

First-Aid Measures

Immediate medical attention is required for any exposure. The following diagram outlines the first-aid procedures.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or chemical foam.[3]

-

Specific Hazards: Fire may produce irritating, corrosive, and/or toxic gases, including carbon monoxide, carbon dioxide, and hydrogen halides.[3][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity

-

Reactivity: Generally not reactive under normal conditions.[3]

-

Chemical Stability: Stable under recommended storage conditions.[3][6]

-

Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.[3]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[3][6]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, and hydrogen halides.[3]

-

Hazardous Polymerization: Does not occur.[3]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4]

This guide is intended to provide comprehensive information on the hazards of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. 1,1'-Biphenyl, 4-(bromomethyl)- | C13H11Br | CID 257716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Bromomethyl)biphenyl | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. benchchem.com [benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. aksci.com [aksci.com]

- 8. 4-BROMOBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 4-Bromomethylbiphenyl: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromomethylbiphenyl (CAS No. 2567-29-5), a key organic intermediate. The guide details its commercial availability from various suppliers, presents its physicochemical properties in a structured format, and outlines a detailed experimental protocol for its synthesis. Furthermore, it explores the primary applications of this compound in research and development, particularly in the pharmaceutical and materials science sectors.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers catering to research and bulk manufacturing needs. The purity levels and available quantities vary among suppliers, allowing researchers to select a grade that is most appropriate for their specific application. Below is a summary of prominent suppliers and their offerings.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number(s) | Purity | Available Quantities |

| Thermo Scientific Chemicals | AC368950050, 368950050 | 96% | 5 g, 25 g |

| TCI America | B18475G | ≥98.0% (GC) | 5 g, 25 g |

| Sigma-Aldrich | SY3H3D678F51 | 98% | Custom |

| CymitQuimica | N/A | Min. 95% | 25 g, 50 g, 100 g |

| Apollo Scientific | OR315762 | 97% | 5 g, 25 g, 100 g, 500 g, 2.5 kg |

| Otto Chemie Pvt. Ltd. | B 2621 | 98% | 5 g, 25 g, 100 g, 1 kg |

| Clearsynth | CS-T-08502 | N/A | Custom |

| SynQuest Laboratories | 1700-9-59 | N/A | Custom |

| Santa Cruz Biotechnology | sc-223408 | N/A | Custom |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental work.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 2567-29-5 | [1][2] |

| Molecular Formula | C₁₃H₁₁Br | [3][4][5] |

| Molecular Weight | 247.13 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 83 - 86 °C | |

| Boiling Point | 140 °C | |

| Purity | ≥95% - 98% | [3] |

| Solubility | Soluble in various organic solvents. | |

| InChI Key | HZQLUIZFUXNFHK-UHFFFAOYSA-N | [3] |

| SMILES | BrCc1ccc(-c2ccccc2)cc1 | [3] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the free-radical bromination of 4-methylbiphenyl. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical. N-Bromosuccinimide (NBS) is a widely used brominating agent for this transformation, often in the presence of a radical initiator.

Experimental Protocol: Free-Radical Bromination of 4-Methylbiphenyl

This protocol describes a general procedure for the synthesis of this compound using N-Bromosuccinimide and a radical initiator.

Materials:

-

4-Methylbiphenyl

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 4-methylbiphenyl (1 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.05 to 1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by heat or photochemical means (e.g., a UV lamp).[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes or ethanol) to yield pure this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, primarily due to the reactive bromomethyl group which can readily undergo nucleophilic substitution reactions.

-

Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The biphenyl moiety is a common scaffold in drug design, and the bromomethyl group allows for the facile introduction of this scaffold into larger molecules. While its analog, 4'-Bromomethyl-2-cyanobiphenyl, is more famously used in the synthesis of sartan-class antihypertensive drugs, this compound itself is valuable for creating other complex drug candidates.[7][8]

-

Materials Science: The rigid biphenyl structure makes this compound a useful precursor for the synthesis of liquid crystals and organic light-emitting diodes (OLEDs).

-

Polymer Chemistry: It can be used as an initiator in atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers.[5]

Visualizations

To further elucidate the information presented, the following diagrams have been generated using the DOT language.

Caption: Supplier landscape for this compound.

Caption: Synthetic pathway for this compound.

References

- 1. CAS 2567-29-5 | 1700-9-59 | MDL MFCD00017869 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 4-(Bromomethyl)biphenyl | CymitQuimica [cymitquimica.com]

- 4. 1,1'-Biphenyl, 4-(bromomethyl)- | C13H11Br | CID 257716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 8. 4-Bromo biphenyl Exporter | 4-Bromo biphenyl Exporting Company | 4-Bromo biphenyl International Distributor [multichemexports.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromomethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction between an organohalide and an organoboron compound is widely utilized in the pharmaceutical and materials science industries. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 4-bromomethylbiphenyl with various arylboronic acids. The resulting 4-arylmethylbiphenyl scaffolds are of significant interest in drug discovery, serving as key structural motifs in a range of biologically active molecules.

The use of this compound, a benzylic bromide, as the electrophilic partner offers a direct route to diarylmethane derivatives. While the general principles of the Suzuki-Miyaura reaction are well-established, the specific conditions for coupling benzylic halides can differ from those for aryl halides due to the different nature of the C(sp³)-Br bond. These notes provide optimized conditions, including the use of microwave irradiation to accelerate reaction times and improve yields, which is particularly beneficial for high-throughput screening and library synthesis in drug development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 4-arylmethylbiphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Quantitative Data Summary

The following table summarizes representative yields for the microwave-assisted Suzuki-Miyaura coupling of various benzylic bromides with arylboronic acids. These conditions are expected to be broadly applicable to the coupling of this compound.

| Entry | Benzylic Bromide | Arylboronic Acid | Product | Yield (%)[1] |

| 1 | Benzyl bromide | Phenylboronic acid | Diphenylmethane | 85 |

| 2 | Benzyl bromide | 4-Methoxyphenylboronic acid | 4-Methoxydiphenylmethane | 90 |

| 3 | Benzyl bromide | 3-Methoxyphenylboronic acid | 3-Methoxydiphenylmethane | 88 |

| 4 | Benzyl bromide | 4-Chlorophenylboronic acid | 4-Chlorodiphenylmethane | 75 |

| 5 | 4-Methylbenzyl bromide | Phenylboronic acid | 4-Methyldiphenylmethane | 82 |

| 6 | 4-Methoxybenzyl bromide | Phenylboronic acid | 4-Methoxydiphenylmethane | 92 |

| 7 | 4-Chlorobenzyl bromide | Phenylboronic acid | 4-Chlorodiphenylmethane | 78 |

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of benzylic bromides under microwave conditions.[1]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

JohnPhos (2-(Di-tert-butylphosphino)biphenyl)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Microwave reactor vials (appropriate size for the reaction scale)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (5 mol %) and JohnPhos (10 mol %).

-

Solvent Addition: Under an inert atmosphere, add anhydrous DMF (2 mL).

-

Inerting: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture to 140 °C and hold for 20 minutes.

-

Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-arylmethylbiphenyl.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Development

The 4-arylmethylbiphenyl core is a privileged scaffold in medicinal chemistry. The biphenyl moiety can interact with various biological targets through hydrophobic and π-stacking interactions, while the flexible methylene linker allows for optimal positioning of the second aryl group within a binding pocket. The ability to readily synthesize a diverse library of 4-arylmethylbiphenyl derivatives using the described Suzuki-Miyaura protocol is highly valuable for structure-activity relationship (SAR) studies. This allows for the systematic exploration of the effects of different substituents on the appended aryl ring, which can modulate properties such as potency, selectivity, solubility, and metabolic stability.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, anticancer agents, and inhibitors of various enzymes. The efficient and robust nature of the microwave-assisted Suzuki-Miyaura coupling makes it an ideal tool for the rapid generation of novel compounds for biological screening and lead optimization in drug discovery programs.

References

Application Notes and Protocols: The Strategic Use of 4-Bromomethylbiphenyl Derivatives in the Synthesis of Sartan Drugs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 4-bromomethylbiphenyl derivatives, particularly 4'-Bromomethyl-2-cyanobiphenyl, as a pivotal intermediate in the manufacturing of angiotensin II receptor blockers (ARBs), commonly known as sartans. This document details the biological context, synthetic pathways, quantitative data, and specific experimental protocols relevant to the production of this vital class of antihypertensive drugs.

Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)

Sartan drugs exert their therapeutic effects by selectively blocking the Angiotensin II receptor type 1 (AT1).[1][2] Angiotensin II is a potent vasoconstrictor, and its binding to the AT1 receptor initiates a cascade of physiological responses that lead to increased blood pressure.[2][3] By antagonizing this receptor, sartans effectively inhibit this pathway, resulting in vasodilation and a reduction in blood pressure.[1][2] The central role of sartans in this biological system underscores the importance of efficient and robust synthetic methods.

Synthetic Pathways and Key Intermediates

The synthesis of most sartan drugs relies on a convergent approach where a key biphenyl component is coupled with a specific heterocyclic moiety.[4] The most common and critical biphenyl intermediate is 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN).[5][6] Its synthesis and subsequent use in N-alkylation reactions are central to the manufacturing of Losartan, Valsartan, Irbesartan, and Candesartan.

The industrial production of Br-OTBN typically involves a two-step process. First, a Suzuki coupling reaction is employed to form the biphenyl core, 2-cyano-4'-methylbiphenyl, also known as o-tolylbenzonitrile (OTBN).[5] This is followed by a selective free-radical bromination of the benzylic methyl group to yield the highly reactive Br-OTBN intermediate.[5][7]

The reactive bromomethyl group of Br-OTBN makes it an excellent electrophile for the N-alkylation of the various heterocyclic cores unique to each sartan drug.[5] This reaction, typically carried out in the presence of a base, forms the crucial C-N bond that links the biphenyl tail to the active heterocyclic head of the sartan molecule. For some syntheses, a protected tetrazole derivative, such as N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole, is used instead of the cyanobiphenyl derivative.[8][9][10]

Quantitative Data Summary

The efficiency of sartan synthesis is highly dependent on the yields of the key intermediate formation and subsequent coupling reactions. The following tables summarize reported quantitative data for these critical steps.

Table 1: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN)

| Precursor | Brominating Agent | Initiator | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| OTBN | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | AIBN | Acetonitrile | 5-6 | Not Specified | [7] |

| OTBN | N-Bromosuccinimide (NBS) | Dibenzoyl peroxide | Dichloromethane | 5 | Not Specified |[11] |

Table 2: N-Alkylation of Heterocycles with Biphenyl Derivatives

| Sartan | Biphenyl Derivative | Heterocycle | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Candesartan | 4'-Bromomethyl-biphenyl-2-nitrile | Methyl N,3-dinitroanthranilate | Triethylamine | THF | 63.5 | [12] |

| Candesartan | 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole | Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate | K₂CO₃ | Acetonitrile | 92 | [8] |

| Irbesartan | 4'-Bromomethyl-biphenyl-2-carbonitrile | 2-Butyl-1,3-diaza-spiro[12][12]non-1-en-4-one | K₂CO₃/KOH | Acetone | ~80 | [7] |

| Valsartan | 2-cyano-4'-bromomethylbiphenyl | L-valine methyl ester hydrochloride | K₂CO₃ | Acetonitrile | Not Specified | [13] |

| Olmesartan | 5-[4'-(bromomethyl) biphenyl-2-yl]-1-(triphenylmethyl) tetrazole | 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester | KOH | DMF | Not Specified |[14] |

Detailed Experimental Protocols

The following protocols are based on established and published methodologies for the synthesis of key sartan intermediates.

Protocol 1: Synthesis of o-Tolylbenzonitrile (OTBN) via Suzuki Coupling [5]

-

Setup: To a suitable reaction vessel, add 2-bromobenzonitrile, 4-methylphenylboronic acid (1.0-1.2 equivalents), and a base such as sodium carbonate (2.0 equivalents).

-

Solvent & Catalyst: Add a solvent mixture (e.g., toluene/ethanol/water) and a palladium catalyst such as palladium(II) acetate with a phosphine ligand like triphenylphosphine.

-

Reaction: Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-90 °C).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture, separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure OTBN.

Protocol 2: Bromination of OTBN to 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN) [7]

-

Setup: Dissolve OTBN (1 equivalent) in a suitable solvent such as acetonitrile in a reaction flask.

-

Reagents: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.4 equivalents) and a radical initiator such as 2,2'-Azobisisobutyronitrile (AIBN) (catalytic amount).

-

Reaction: Heat the reaction mixture to reflux and maintain for 5-6 hours.

-

Monitoring: Monitor the reaction for the disappearance of the OTBN starting material by TLC.

-

Work-up: After completion, distill off the solvent. Add water to the residue and stir for 1 hour to precipitate the product and dissolve byproducts.

-

Isolation: Cool the mixture to 25-30 °C, filter the solid product, wash with water, and dry to obtain crude Br-OTBN. Further purification can be achieved by recrystallization.

Protocol 3: General N-Alkylation for a Sartan Precursor [5]

-

Setup: In a reaction vessel, dissolve the sartan-specific heterocycle (1 equivalent) and a base (e.g., potassium carbonate, triethylamine, 1.1-1.5 equivalents) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.

-

Addition: Add a solution of 4'-Bromomethyl-2-cyanobiphenyl (1 equivalent) in the same solvent dropwise to the mixture.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain for several hours.

-

Monitoring: Monitor the reaction's completion by TLC or HPLC.

-

Isolation: Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

Purification: Filter the solid, wash thoroughly with water, and dry. The crude N-alkylated product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Protocol 4: Synthesis of a Valsartan Intermediate [9]

-

Setup: To a mixture of 1-triphenylmethyl-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (1 equivalent) and N,N-dimethylformamide, add L-valine methyl ester hydrochloride (1.1 equivalents) at 25-30 °C.

-

Base Addition: Add N,N-Diisopropylethylamine (2.5 equivalents) to the reaction mass.

-

Reaction: Heat the mixture to 45-50 °C and maintain until the reaction is complete.

-

Work-up: Cool the reaction mass and dissolve it in methylene chloride. Wash successively with water.

-

Purification: The product can be isolated as an oxalate salt by treating the organic layer with oxalic acid in acetone, filtering, and drying to yield N-[[2'-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester Oxalate.

References

- 1. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 3. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]

- 11. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN103554049A - Method for preparing valsartan - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for HPLC Analysis of Carboxylic Acids Using 4-Bromomethylbiphenyl as a Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of carboxylic acids, including fatty acids, prostaglandins, and other metabolic intermediates, is crucial in various fields of research and development. However, many of these compounds lack a strong chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging, especially at low concentrations.

Chemical derivatization is a widely employed strategy to overcome this limitation. 4-Bromomethylbiphenyl is an effective derivatizing agent that reacts with carboxylic acids to form UV-active esters. The introduction of the biphenyl moiety provides a strong chromophore, significantly enhancing the detectability of the analytes by UV detection. This pre-column derivatization technique allows for sensitive and selective quantification of carboxylic acids in complex matrices.

Principle of the Method

The derivatization of carboxylic acids with this compound is a nucleophilic substitution reaction (SN2). The carboxylic acid is first converted to its more nucleophilic carboxylate salt using a weak base. The carboxylate anion then attacks the electrophilic carbon of the bromomethyl group of this compound, displacing the bromide ion and forming a stable ester derivative. To enhance the reaction rate and yield, a phase-transfer catalyst, such as a crown ether, is often employed, particularly when using an aprotic solvent. The resulting 4-biphenylmethyl esters are highly UV-active and can be readily separated and quantified using reversed-phase HPLC.

Experimental Protocols

Materials and Reagents

-

Standards: Carboxylic acid standards (e.g., fatty acids such as palmitic acid, stearic acid, oleic acid, linoleic acid)

-

Derivatizing Agent: this compound

-

Solvent: Acetonitrile (HPLC grade, anhydrous) or Acetone (HPLC grade, anhydrous)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Fluoride (KF)

-

Catalyst: 18-Crown-6

-

Acids and Bases for pH adjustment: As required for sample preparation

-

HPLC Mobile Phase: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade or ultrapure)

Standard Solution Preparation

Prepare individual stock solutions of carboxylic acid standards at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or chloroform). From these stock solutions, prepare working standard solutions of desired concentrations by serial dilution.

Sample Preparation

The sample preparation method will vary depending on the matrix. For biological samples, a lipid extraction (e.g., Folch or Bligh-Dyer method) may be necessary to isolate the fatty acids. If total fatty acid content is of interest, a hydrolysis step is required to release esterified fatty acids. After extraction and/or hydrolysis, the solvent should be evaporated to dryness under a stream of nitrogen before proceeding with derivatization.

Derivatization Protocol

-

To the dried sample or standard residue in a reaction vial, add 200 µL of a 5 mg/mL solution of this compound in acetonitrile.

-

Add approximately 10 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6 (approximately 1 mg).

-

Seal the vial tightly and vortex for 30 seconds.

-

Heat the reaction mixture at 70-80°C for 60 minutes in a heating block or water bath, with occasional vortexing.

-

After the reaction is complete, cool the vial to room temperature.

-

Centrifuge the vial at 2,000 x g for 5 minutes to pellet the potassium carbonate.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

HPLC Analysis

HPLC Conditions

The following are typical starting conditions for the analysis of this compound derivatives of fatty acids. Method optimization may be required for specific applications.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |

| Gradient | Start with 70% A, increase to 100% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Detection | UV at 254 nm |

Data Presentation

The following tables provide representative quantitative data for the HPLC analysis of fatty acids derivatized with a UV-active agent similar to this compound. These values should be considered as a general guide, and specific performance characteristics should be determined during method validation.

Table 1: Representative Chromatographic Data for Derivatized Fatty Acids

| Analyte (Fatty Acid) | Expected Retention Time (min) |

| Myristic Acid (C14:0) | ~ 12.5 |

| Palmitic Acid (C16:0) | ~ 15.0 |

| Stearic Acid (C18:0) | ~ 17.5 |